2,4,6-Trichloroanisole-d5 is a deuterium labeled analog of 2,4,6-trichloroanisole belonging to the class of chloroanisole, a major contaminant in wine industry.
Applications
Assessing Closure Effectiveness: Researchers use d5-TCA to evaluate the sealing effectiveness of different wine closures, such as natural cork, microagglomerate cork, synthetic closures, and screw caps [, ]. By exposing bottled wine model solutions to a d5-TCA-contaminated environment, scientists can track the compound's permeation through the closures and into the wine, providing valuable insights into the potential for cork taint development [, ].
Investigating TCA Absorption and Migration: Studies utilize d5-TCA to investigate the absorption and migration of TCA within cork material [, ]. By exposing corks to d5-TCA and analyzing its distribution within the cork structure, researchers gain a better understanding of how TCA accumulates and potentially leaches into the wine [, ].
Evaluating Cork Treatment Methods: Research employing d5-TCA helps assess the effectiveness of various cork treatment methods aimed at reducing TCA contamination. By comparing the absorption and retention of d5-TCA in treated and untreated corks, scientists can evaluate the efficacy of these treatments in preventing cork taint [].
Related Compounds
2,4,6-Trichloroanisole (TCA)
Compound Description: 2,4,6-Trichloroanisole (TCA) is a compound known for its potent musty-earthy odor, even at extremely low concentrations. It is considered a primary culprit in cork taint, negatively impacting the sensory perception of wine. [, , , ]
Relevance: TCA is the non-deuterated analog of 2,4,6-Trichloroanisole-d5. This means that both compounds share the same core structure, with the only difference being the presence of five deuterium atoms in place of five hydrogen atoms in 2,4,6-Trichloroanisole-d5. This structural similarity makes 2,4,6-Trichloroanisole-d5 a suitable isotopic tracer for studying the behavior and migration patterns of TCA in various materials, including wine corks and closures. [, , , ]
2,3,4,6-Tetrachloroanisole (TeCA)
Compound Description: 2,3,4,6-Tetrachloroanisole (TeCA) is another chloroanisole known to contribute to musty off-flavors in wine, although its odor threshold is higher than that of 2,4,6-Trichloroanisole. []
Relevance: TeCA is structurally similar to 2,4,6-Trichloroanisole-d5, possessing an additional chlorine atom on the aromatic ring. This similarity in structure and shared property of causing wine taint suggests that research on 2,4,6-Trichloroanisole-d5 absorption and permeation through closures could provide insights into the behavior of TeCA in similar situations. []
Pentachloroanisole (PCA)
Compound Description: Pentachloroanisole (PCA), containing five chlorine atoms on the aromatic ring, also belongs to the chloroanisole family and contributes to undesirable musty aromas in wine. []
Relevance: The structural similarity of PCA to 2,4,6-Trichloroanisole-d5, with the difference being two additional chlorine atoms in PCA, makes it relevant in the context of wine taint. Studies utilizing 2,4,6-Trichloroanisole-d5 to understand the absorption and permeation of taint compounds through different wine closures can offer valuable insights into the behavior of PCA, aiding in the development of strategies to prevent its presence in bottled wine. []
4-Ethylphenol (4-EP)
Compound Description: 4-Ethylphenol is a volatile phenol primarily associated with "barnyard" or "medicinal" off-odors in wine. It is produced by certain yeast strains during fermentation. []
Relevance: Although not a chloroanisole like 2,4,6-Trichloroanisole-d5, 4-Ethylphenol is relevant because it represents another volatile compound capable of negatively impacting wine quality. Research often investigates the effectiveness of wine closures in preventing the ingress of various volatile compounds, including both chloroanisoles like 2,4,6-Trichloroanisole and volatile phenols like 4-Ethylphenol. []
4-Ethylguaiacol (4-EG)
Compound Description: 4-Ethylguaiacol, similar to 4-Ethylphenol, is a volatile phenol that can impart undesirable "clove" or "smoky" aromas to wine. Its formation is also linked to yeast metabolism during wine fermentation. []
Relevance: Like 4-Ethylphenol, the relevance of 4-Ethylguaiacol to 2,4,6-Trichloroanisole-d5 lies in its shared ability to contribute to wine off-flavors. Studying the permeability of wine closures to 2,4,6-Trichloroanisole-d5 can provide insights into the effectiveness of these closures against other volatile compounds like 4-Ethylguaiacol, contributing to a comprehensive understanding of wine preservation. []
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N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is a hydrochloride salt prepared from equimolar amounts of N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide and hydrogen chloride. It contains a N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide(1+).